molecular formula C17H18N2O4S B5777957 N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide

Cat. No.: B5777957
M. Wt: 346.4 g/mol
InChI Key: KLHRZOHXQHLJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with hydroxy, methyl, and methoxy groups, as well as a carbamothioyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to yield the benzamide.

    Introduction of the Carbamothioyl Group: The benzamide is then treated with a thiourea derivative to introduce the carbamothioyl group. This step typically requires the use of a base such as sodium hydroxide to facilitate the reaction.

    Hydroxy and Methyl Substitution: The final step involves the introduction of the hydroxy and methyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamothioyl group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Affecting Signal Transduction Pathways: Influencing pathways such as the PI3-kinase pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-nitrobenzamide: Contains a nitro group instead of methoxy groups, which may impart different chemical and biological properties.

    N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methoxybenzamide: Contains a single methoxy group, which may result in different reactivity and applications.

Properties

IUPAC Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-4-6-13(20)12(8-10)18-17(24)19-16(21)11-5-7-14(22-2)15(9-11)23-3/h4-9,20H,1-3H3,(H2,18,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHRZOHXQHLJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.